6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one
Overview
Description
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one is a compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a ketone group at the 4th position on the carbazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-1,2,3,4-tetrahydrocarbazole with an oxidizing agent to introduce the ketone functionality at the 4th position. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-ol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: Another carbazole derivative with a carboxamide group at the 1st position.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A related compound with an amine group at the 1st position.
Uniqueness
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-4-one is unique due to the presence of the ketone group at the 4th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
6-chloro-1,2,3,9-tetrahydrocarbazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15/h4-6,14H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQOLLAZVXJGMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30319511 | |
Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88368-11-0 | |
Record name | NSC346508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-4-oxo-1,2,3,4-tetrahydrocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30319511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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